molecular formula C25H21NOS B11178745 6-Mesityl-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

6-Mesityl-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

Cat. No.: B11178745
M. Wt: 383.5 g/mol
InChI Key: IRYJNMBNWJTBOD-UHFFFAOYSA-N
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Description

6-Mesityl-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzothiazepines, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Mesityl-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-Mesityl-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.

Scientific Research Applications

6-Mesityl-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-Mesityl-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-ethoxyphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL
  • 6-(4-methylphenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL
  • 6-(4-chlorophenyl)-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL

Uniqueness

6-Mesityl-6H-indeno[2,1-C][1,5]benzothiazepin-7-OL is unique due to its mesityl group, which imparts specific steric and electronic properties

Properties

Molecular Formula

C25H21NOS

Molecular Weight

383.5 g/mol

IUPAC Name

11-(2,4,6-trimethylphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one

InChI

InChI=1S/C25H21NOS/c1-14-12-15(2)21(16(3)13-14)25-22-23(17-8-4-5-9-18(17)24(22)27)26-19-10-6-7-11-20(19)28-25/h4-13,25-26H,1-3H3

InChI Key

IRYJNMBNWJTBOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2)C

Origin of Product

United States

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